2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole
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Overview
Description
This compound is a complex organic molecule that contains a benzothiazole ring, a diazepane ring, a methoxy group, and a cyclopropanesulfonyl group. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science . Diazepanes are seven-membered rings with two nitrogen atoms, often used in the synthesis of pharmaceuticals . The methoxy group is a common substituent in organic chemistry, and the cyclopropanesulfonyl group is a type of sulfonyl group that contains a three-membered cyclopropane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole and diazepane rings, the introduction of the methoxy group, and the attachment of the cyclopropanesulfonyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on the properties of its constituent groups. For example, benzothiazoles are known to participate in a variety of chemical reactions, and the diazepane ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and spectral properties .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle checkpoint control, particularly in response to DNA damage or unreplicated DNA .
Mode of Action
The compound acts as an inhibitor of the Serine/threonine-protein kinase Chk1 . By binding to this kinase, it prevents the phosphorylation of downstream targets, thereby disrupting the normal cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The inhibition of Chk1 affects the cell cycle checkpoint pathways . These pathways are responsible for ensuring proper DNA replication and repair before cell division. When Chk1 is inhibited, cells may proceed through the cell cycle with DNA damage or unreplicated DNA, leading to genomic instability .
Result of Action
The inhibition of Chk1 by this compound can lead to genomic instability due to the progression of the cell cycle without proper DNA replication and repair . This could potentially lead to cell death or the development of cancerous cells.
properties
IUPAC Name |
2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-4-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-22-13-4-2-5-14-15(13)17-16(23-14)18-8-3-9-19(11-10-18)24(20,21)12-6-7-12/h2,4-5,12H,3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOOOTDSUBDPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCCN(CC3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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